3,7-dimethylquinoline

Physical Chemistry Material Science Analytical Chemistry

Procure 3,7-dimethylquinoline for its unique reactivity profile. The specific 3,7-methyl substitution is critical for reproducibility in synthesizing disubstituted quinolines, fluorescent probes, and environmental fate models. Generic isomers are not suitable substitutes due to profound differences in nucleophilicity, steric accessibility, and metabolic stability. Verify positional isomerism to ensure research validity.

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
CAS No. 20668-28-4
Cat. No. B3349167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-dimethylquinoline
CAS20668-28-4
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=C(C=N2)C
InChIInChI=1S/C11H11N/c1-8-3-4-10-5-9(2)7-12-11(10)6-8/h3-7H,1-2H3
InChIKeyLJQDABGQUMBQBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dimethylquinoline (CAS 20668-28-4): Procurement and Differentiation Guide for Scientific Selection


3,7-Dimethylquinoline is a methyl-substituted quinoline derivative with the molecular formula C11H11N . Characterized by methyl groups at the 3- and 7-positions, this compound exhibits physical properties including a boiling point of 270.1°C at 760 mmHg, a flash point of 114.4°C, and a density of 1.052 g/cm³ . The specific substitution pattern of 3,7-dimethylquinoline imparts distinct reactivity and application profiles compared to other quinoline isomers, making precise identification essential for procurement and research applications .

Why Generic 'Dimethylquinoline' Substitution Fails: Positional Isomerism Dictates 3,7-Dimethylquinoline Reactivity and Application Fit


Simple replacement of 3,7-dimethylquinoline with other dimethylquinoline isomers or generic quinoline derivatives is not scientifically valid due to profound differences in reactivity, biological activity, and environmental fate dictated by methyl group positioning [1]. Positional isomerism directly influences key properties including nucleophilicity, steric accessibility, electronic distribution, and metabolic stability [2]. For instance, 2-methylquinoline derivatives exhibit distinct biotransformation profiles in environmental systems [1], while 7-substituted quinolines demonstrate markedly different fluorescence behavior compared to other positional isomers [2]. These position-dependent variations underscore why procurement must specify the exact isomer for reproducible research outcomes and industrial processes.

3,7-Dimethylquinoline: Quantitative Differentiation Evidence Against Structural Analogs


Physical Property Differentiation: 3,7-Dimethylquinoline vs. 2-Methylquinoline and Unsubstituted Quinoline

3,7-Dimethylquinoline exhibits a higher boiling point (270.1°C at 760 mmHg) compared to 2-methylquinoline (quinaldine, ~247°C) and unsubstituted quinoline (237°C) [1]. This elevated boiling point directly reflects enhanced intermolecular interactions from the dual methyl substitution pattern, impacting purification strategies and handling requirements .

Physical Chemistry Material Science Analytical Chemistry

Synthetic Accessibility and Route-Specific Yield for 3-Substituted Quinolines

The ruthenium-catalyzed cyclocondensation of anilines with 1,3-diols provides a straightforward synthesis of 3-substituted quinolines, including 3,7-dimethylquinoline, with good yields . This method demonstrates distinct efficiency for 3-alkylquinolines compared to 2-substituted isomers, where 2-alkyl substituted 1,3-diols afford 3-alkylquinolines with optimal results .

Organic Synthesis Medicinal Chemistry Process Chemistry

Environmental Persistence Differentiation: Biotransformation Resistance of 2-Methylated vs. 3,7-Dimethylated Quinolines

Under anaerobic methanogenic conditions in freshwater sediment, all tested dimethylquinoline isomers with a methyl group at the 2-position (2,4-, 2,6-, 2,7-, and 2,8-DMQ) persisted without transformation, whereas methylquinolines with methyl groups at C-3 or C-4 underwent hydroxylation [1]. While 3,7-dimethylquinoline was not explicitly tested, its 3-methyl substitution pattern aligns with the class of compounds amenable to anaerobic biotransformation, contrasting with the persistence of 2-methylated analogs [1].

Environmental Chemistry Biodegradation Ecotoxicology

Fluorescence Property Modulation by 7-Methyl Substitution in Quinolinium Ions

Methyl substitution at the 7-position of quinolinium ions induces marked differences in spectral properties and non-radiative deactivation compared to unsubstituted quinolinium and other positional isomers [1]. This position-dependent effect on fluorescence decay behavior stems from modulation of intersystem crossing rates [1].

Photophysics Fluorescence Spectroscopy Sensor Development

Computational Prediction of Physicochemical Parameters: 3,7-Dimethylquinoline vs. 2-Methylquinoline

Predicted logP values for 3,7-dimethylquinoline (range 3.03-3.80) indicate significantly higher lipophilicity compared to 2-methylquinoline (predicted logP ~2.0), reflecting the impact of dual methyl substitution on membrane permeability and bioavailability [1][2].

Computational Chemistry Drug Design QSAR

Optimal Research and Industrial Deployment Scenarios for 3,7-Dimethylquinoline Based on Quantitative Evidence


Precursor for 3,7-Disubstituted Quinoline Derivatives in Medicinal Chemistry

3,7-Dimethylquinoline serves as an optimal starting material for the synthesis of 3,7-disubstituted quinoline derivatives, leveraging the established ruthenium-catalyzed cyclocondensation route that favors 3-alkylquinoline formation . Its distinct substitution pattern offers a scaffold for structure-activity relationship (SAR) studies where 3- and 7-position modifications are critical for target binding or metabolic stability .

Environmental Fate Tracer in Biodegradation Studies

The differential anaerobic biotransformation susceptibility between 3-methylated and 2-methylated quinolines positions 3,7-dimethylquinoline as a valuable probe for investigating microbial degradation pathways in contaminated sediments and wastewater . Its predicted transformation under methanogenic conditions contrasts with persistent 2-methylated analogs, enabling comparative fate studies .

Fluorescence Probe Development Leveraging 7-Position Methyl Effects

The documented impact of 7-methyl substitution on quinolinium fluorescence properties makes 3,7-dimethylquinoline a promising precursor for designing novel fluorescent probes, particularly for pH and metal ion sensing applications where spectral modulation is essential .

Lipophilic Tracer in Partitioning and Bioavailability Studies

With a predicted logP range of 3.03-3.80 , 3,7-dimethylquinoline exhibits substantially higher lipophilicity than mono-methylated quinolines, making it suitable as a model compound for studying hydrophobic partitioning in environmental and biological systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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